N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine
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Overview
Description
N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a chlorophenyl group, a pyridazinone ring, and a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine typically involves multi-step organic reactions. One common method involves the initial formation of the pyridazinone ring through the cyclization of appropriate precursors. The chlorophenyl group is then introduced via electrophilic substitution reactions. Finally, the beta-alanine moiety is attached through amide bond formation using coupling reagents such as carbodiimides.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine
- N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine
- N-{[3-(2-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine
Uniqueness
N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H14ClN3O4 |
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Molecular Weight |
335.74 g/mol |
IUPAC Name |
3-[[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H14ClN3O4/c16-11-4-2-1-3-10(11)12-5-6-14(21)19(18-12)9-13(20)17-8-7-15(22)23/h1-6H,7-9H2,(H,17,20)(H,22,23) |
InChI Key |
MRJGUJWRZIMLOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O)Cl |
Origin of Product |
United States |
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